molecular formula C23H25NO6 B2721537 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one CAS No. 921136-07-4

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

Cat. No.: B2721537
CAS No.: 921136-07-4
M. Wt: 411.454
InChI Key: WFWMBMXHGMBFSP-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-one core, substituted with a 3,4-dimethoxyphenyl group and a 2-morpholinoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the chromen-4-one core with the 3,4-dimethoxyphenyl group. Common reagents used in this step include halogenated derivatives of the 3,4-dimethoxyphenyl group and appropriate coupling agents.

    Attachment of the 2-Morpholinoethoxy Group: This step involves the reaction of the intermediate compound with a morpholine derivative to introduce the 2-morpholinoethoxy group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and may require heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethoxy group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and oxidative stress pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

    Bind to Receptors: It can bind to specific receptors in the body, influencing various physiological processes.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

    3-(3,4-dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propan-1-one: Similar in structure but differs in the position of the morpholinoethoxy group.

    3-(3,4-dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propan-1-one: Another derivative with different substituents on the chromen-4-one core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-20-6-3-16(13-22(20)27-2)19-15-30-21-14-17(4-5-18(21)23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWMBMXHGMBFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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